![molecular formula C11H19F2NO2S B6645078 N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thianes and has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. Studies have suggested that the compound may inhibit certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The compound has also been found to inhibit cell proliferation by inducing cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed by various spectroscopic techniques. The compound has been found to exhibit significant biological activity against various diseases, making it a potential lead compound for drug development.
However, there are also limitations associated with the use of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. In addition, its toxicity and pharmacokinetic properties have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine. Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. In addition, the compound's toxicity and pharmacokinetic properties need to be evaluated to determine its potential as a lead compound for drug development. Further studies are also needed to explore the compound's potential applications in the treatment of other diseases such as infectious diseases and neurological disorders.
Conclusion
In conclusion, N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit significant biological activity against various diseases. However, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity and pharmacokinetic properties. The compound's potential applications in the treatment of other diseases also need to be explored.
Métodos De Síntesis
The synthesis of N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine involves the reaction of 3,3-difluorocyclopentanone with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and antimicrobial properties.
Propiedades
IUPAC Name |
N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2S/c12-11(13)4-3-9(6-11)7-14-10-2-1-5-17(15,16)8-10/h9-10,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISFUDCRCLZKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NCC2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

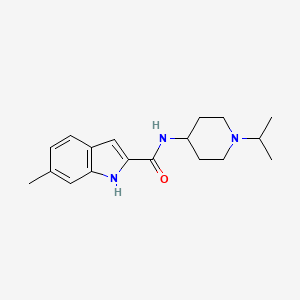
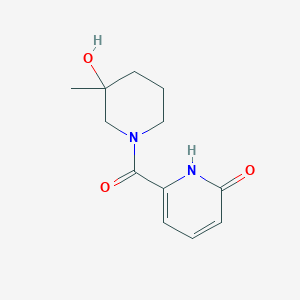
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)
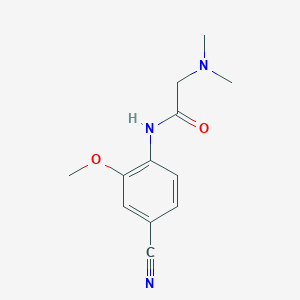
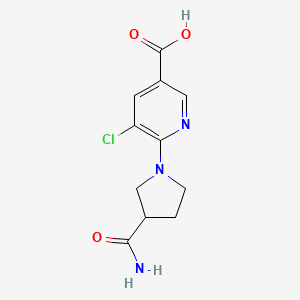
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
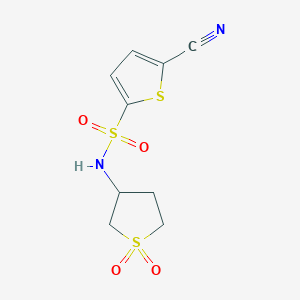
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)